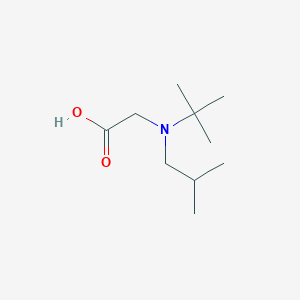

t-butyl N-(2-methylpropyl) glycine

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-[tert-butyl(2-methylpropyl)amino]acetic acid |

InChI |

InChI=1S/C10H21NO2/c1-8(2)6-11(7-9(12)13)10(3,4)5/h8H,6-7H2,1-5H3,(H,12,13) |

InChI Key |

QIZFJCHCIRCUSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(=O)O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related glycine derivatives, focusing on substituents and ester groups:

Key Observations :

- Steric Effects : The tert-butyl group in this compound provides superior steric protection compared to smaller esters (e.g., methyl or ethyl), reducing unintended hydrolysis during peptide coupling .

- Solubility : The tert-butyl ester increases lipophilicity, making it less water-soluble than free acid derivatives like N-isobutyl glycine but more compatible with organic solvents .

- Reactivity : Thiol-containing derivatives (e.g., N-(2-mercaptopropionyl) glycine) exhibit redox activity, unlike the inert tert-butyl ester, enabling applications in detoxification .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for t-butyl N-(2-methylpropyl) glycine, and how can reaction efficiency be monitored experimentally?

- Methodological Answer : A common synthetic approach involves multi-step organic reactions, starting with glycine derivatives and tert-butoxycarbonyl (Boc) protecting groups. For example, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate purity .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups like the Boc-protected amine. Cross-referencing data with standardized databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. Follow institutional Chemical Hygiene Plans for disposal, and avoid long-term storage due to potential degradation. Refer to safety data sheets (SDS) for specific hazards, such as skin/eye irritation risks .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while machine learning algorithms analyze experimental datasets to optimize conditions (e.g., solvent choice, temperature). The ICReDD approach integrates computational and experimental feedback loops to reduce trial-and-error inefficiencies .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Use orthogonal techniques like X-ray crystallography for absolute configuration determination. Compare results with NIST reference spectra and replicate experiments under controlled conditions to isolate variables .

Q. What strategies are effective in designing experiments to study the biological interactions of this compound?

- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity or receptor-binding studies) with appropriate controls (e.g., untreated cells, known inhibitors). Use isotopic labeling (e.g., ¹³C-glycine) to track metabolic pathways. Molecular docking simulations can predict binding affinities to biological targets prior to in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.